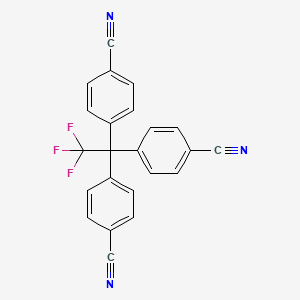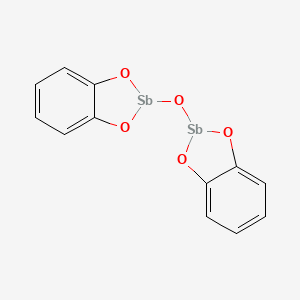
2,2'-Oxybis(2H-1,3,2-benzodioxastibole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Oxybis(2H-1,3,2-benzodioxastibole) is an organoantimony compound with the molecular formula C12H8O5Sb2 This compound is characterized by the presence of two benzodioxastibole rings connected by an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(2H-1,3,2-benzodioxastibole) typically involves the reaction of antimony trioxide with catechol in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2C6H4(OH)2+Sb2O3→(C6H4O2Sb)2O+3H2O
Industrial Production Methods
Industrial production of 2,2’-Oxybis(2H-1,3,2-benzodioxastibole) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product.
化学反応の分析
Types of Reactions
2,2’-Oxybis(2H-1,3,2-benzodioxastibole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: The benzodioxastibole rings can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of antimony(V) derivatives, while reduction can yield antimony(III) species.
科学的研究の応用
2,2’-Oxybis(2H-1,3,2-benzodioxastibole) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of advanced materials and as a stabilizer in polymers.
作用機序
The mechanism of action of 2,2’-Oxybis(2H-1,3,2-benzodioxastibole) involves its interaction with molecular targets such as enzymes and cellular components. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. It can also interact with cellular membranes, affecting their integrity and function.
類似化合物との比較
Similar Compounds
2,2’-Oxybis(2H-1,3,2-benzodioxaborole): Similar structure but contains boron instead of antimony.
2,2’-Oxybis(2H-1,3,2-benzodioxagermole): Contains germanium instead of antimony.
2,2’-Oxybis(2H-1,3,2-benzodioxastannole): Contains tin instead of antimony.
Uniqueness
2,2’-Oxybis(2H-1,3,2-benzodioxastibole) is unique due to the presence of antimony, which imparts distinct chemical and physical properties
特性
CAS番号 |
61329-23-5 |
|---|---|
分子式 |
C12H8O5Sb2 |
分子量 |
475.71 g/mol |
IUPAC名 |
2-(1,3,2-benzodioxastibol-2-yloxy)-1,3,2-benzodioxastibole |
InChI |
InChI=1S/2C6H6O2.O.2Sb/c2*7-5-3-1-2-4-6(5)8;;;/h2*1-4,7-8H;;;/q;;;2*+2/p-4 |
InChIキー |
LCNODDCQHFRMGD-UHFFFAOYSA-J |
正規SMILES |
C1=CC=C2C(=C1)O[Sb](O2)O[Sb]3OC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]-](/img/structure/B14587838.png)
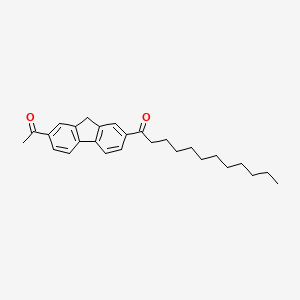

![3-Chloro-3-methyl-1-phenyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587857.png)
![2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14587873.png)
![N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide](/img/structure/B14587876.png)
![Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl-](/img/structure/B14587877.png)
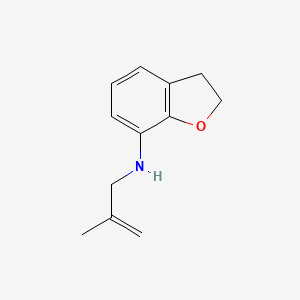
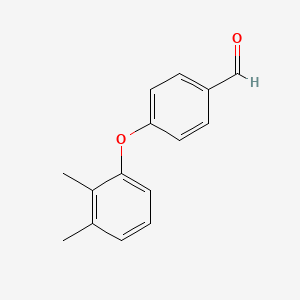
![2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol](/img/structure/B14587913.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)-](/img/structure/B14587928.png)
![1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)](/img/structure/B14587933.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)
